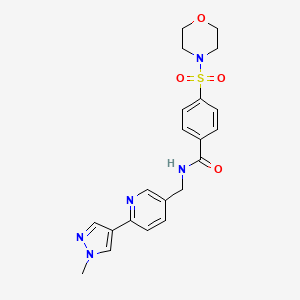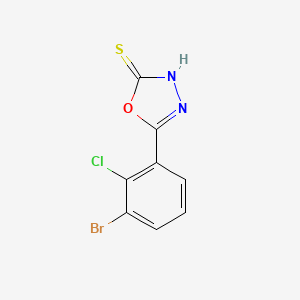![molecular formula C26H27N3OS B2983059 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide CAS No. 392321-33-4](/img/structure/B2983059.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide is a useful research compound. Its molecular formula is C26H27N3OS and its molecular weight is 429.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Noncovalent Interactions and Structural Analysis
Research on adamantane-1,3,4-thiadiazole derivatives, closely related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide, reveals significant insights into their noncovalent interactions and structural properties. Studies demonstrate the orientation differences in amino groups across non-halogenated structures and characterize intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. These analyses include the investigation of intermolecular interaction energies and the identification of strong N–H⋯N hydrogen bonds among other noncovalent interactions, contributing to the stabilization of crystal structures (El-Emam et al., 2020).
Ligand Efficacy in Metathesis Catalysts
The application of adamantyl-substituted N-heterocyclic carbene ligands in Grubbs-type metathesis catalysts highlights the influence of the adamantyl moiety on steric crowding and catalytic efficiency. The steric hindrance imposed by the adamantyl group affects the formation of active metathesis catalysts, emphasizing the nuanced balance between ligand design and catalytic activity (Dinger et al., 2003).
Antimicrobial and Antiviral Activities
Adamantane-containing thiadiazole derivatives have been explored for their potential in antimicrobial and antiviral applications. For instance, compounds with the adamantyl moiety have been screened for in vitro antibacterial activity against various bacterial strains and tested for their antiviral effects in cell culture, although no significant antiviral activity was noted at subtoxic concentrations (Desai et al., 2013; Kritsanida et al., 2002).
Anti-Tuberculosis and Antiproliferative Agents
Novel adamantyl-imidazolo-thiadiazoles synthesized through a 'green' protocol have shown potent inhibitory activity against M. tuberculosis, with some compounds demonstrating comparable efficacy to standard drugs. These findings suggest the potential of adamantane derivatives as anti-tuberculosis agents targeting specific microbial enzymes (Anusha et al., 2015). Additionally, studies on adamantyl-substituted triazolo[3,4-b][1,3,4]thiadiazoles have explored their antiproliferative activity against cancer cell lines, offering insights into the design of anticancer drugs (Khan et al., 2010).
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3OS/c1-29(23(30)22-9-7-21(8-10-22)20-5-3-2-4-6-20)25-28-27-24(31-25)26-14-17-11-18(15-26)13-19(12-17)16-26/h2-10,17-19H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMSGAVSCUNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridin-3-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2982978.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)
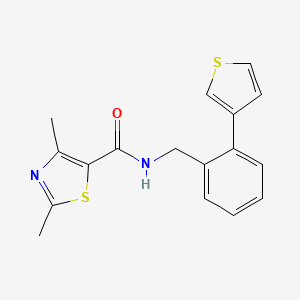
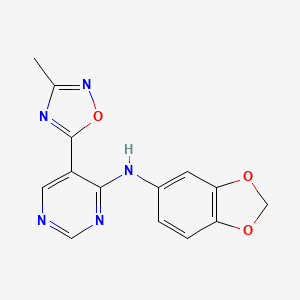
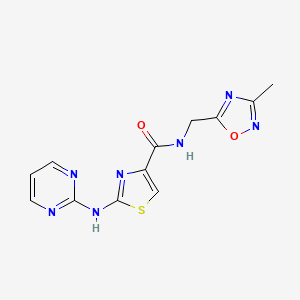
![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)
